molecular formula C14H29NO5Si B2998416 N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine CAS No. 90181-25-2

N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine

Cat. No.: B2998416
CAS No.: 90181-25-2
M. Wt: 319.473
InChI Key: WEHOBOMKSMVHCX-JTQLQIEISA-N
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Description

N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine is a compound widely used in organic synthesis, particularly in peptide chemistry. It is a derivative of serine, an amino acid, and is protected by two groups: the tert-butoxycarbonyl (Boc) group and the tert-butyldimethylsilyl (TBDMS) group. These protecting groups are crucial in multi-step synthesis processes as they prevent unwanted reactions at specific sites of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine typically involves the protection of the amino and hydroxyl groups of serine. The amino group is protected using the tert-butoxycarbonyl (Boc) group, while the hydroxyl group is protected using the tert-butyldimethylsilyl (TBDMS) group. The process involves the following steps:

    Protection of the Amino Group: Serine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form N-(tert-Butoxycarbonyl)serine.

    Protection of the Hydroxyl Group: The N-(tert-Butoxycarbonyl)serine is then reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to form this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and TBDMS protecting groups under acidic or basic conditions.

    Substitution Reactions: The hydroxyl group can undergo substitution reactions with various electrophiles.

    Coupling Reactions: The amino group can participate in peptide coupling reactions to form peptide bonds.

Common Reagents and Conditions

    Deprotection: Boc group can be removed using trifluoroacetic acid (TFA), while the TBDMS group can be removed using tetrabutylammonium fluoride (TBAF).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.

Major Products Formed

    Deprotection: Serine is regenerated after removal of the protecting groups.

    Substitution: Various substituted serine derivatives.

    Coupling: Peptides and peptide derivatives.

Scientific Research Applications

N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-(tert-Butoxycarbonyl)serine: Lacks the TBDMS protection on the hydroxyl group.

    O-(tert-Butyldimethylsilyl)serine: Lacks the Boc protection on the amino group.

    N-(tert-Butoxycarbonyl)-O-(trimethylsilyl)serine: Similar but with a different silyl protecting group.

Uniqueness

N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serine is unique due to the dual protection of both the amino and hydroxyl groups, making it highly versatile in synthetic applications. The combination of Boc and TBDMS groups provides stability and selectivity, which is advantageous in complex synthesis processes .

Properties

IUPAC Name

(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO5Si/c1-13(2,3)20-12(18)15-10(11(16)17)9-19-21(7,8)14(4,5)6/h10H,9H2,1-8H3,(H,15,18)(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHOBOMKSMVHCX-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO[Si](C)(C)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO[Si](C)(C)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90181-25-2
Record name (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(tert-butyldimethylsilyl)oxy]propanoic acid
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